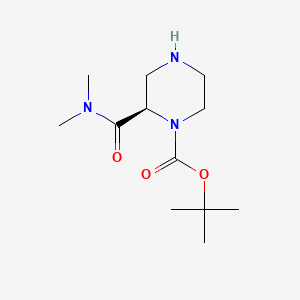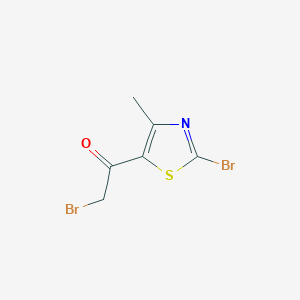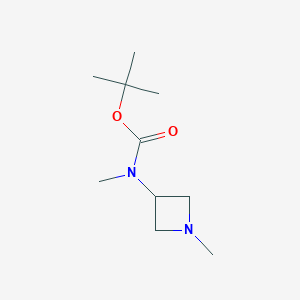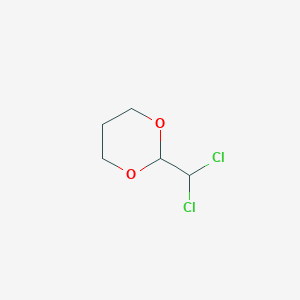
2-(Dichloromethyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-1,3-dioxane is an organic compound characterized by the presence of a dichloromethyl group attached to a 1,3-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with dichloromethyl reagents under controlled conditions. One common method is the chloromethylation of 1,3-dioxane using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in formylation reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)-1,3-dioxane involves its reactivity with various nucleophiles and electrophiles. The dichloromethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of aldehydes or carboxylic acids .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane (DCM): A common solvent with similar reactivity but different structural properties.
1,2-Dichloroethane: Another chlorinated compound used in organic synthesis with distinct chemical behavior.
Chloromethyl methyl ether: Used in similar reactions but with different reactivity and applications.
Uniqueness
2-(Dichloromethyl)-1,3-dioxane is unique due to its combination of a dichloromethyl group with a 1,3-dioxane ring, providing distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
5695-85-2 |
|---|---|
Fórmula molecular |
C5H8Cl2O2 |
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H8Cl2O2/c6-4(7)5-8-2-1-3-9-5/h4-5H,1-3H2 |
Clave InChI |
OMRMCFSLICZPLA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



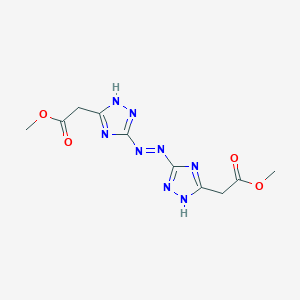
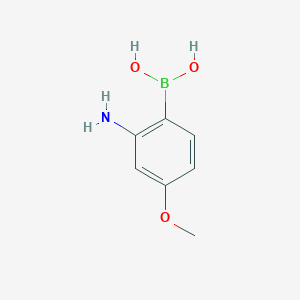
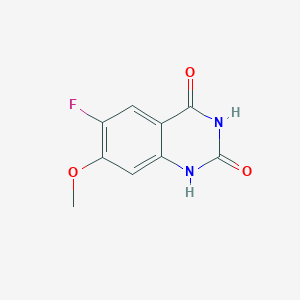


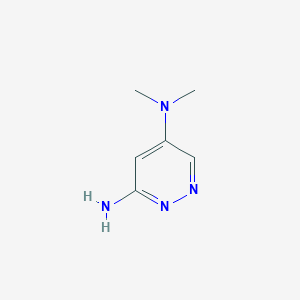
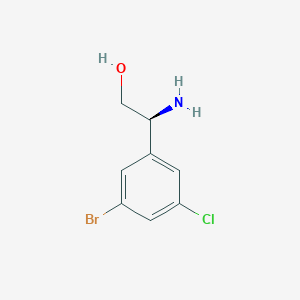
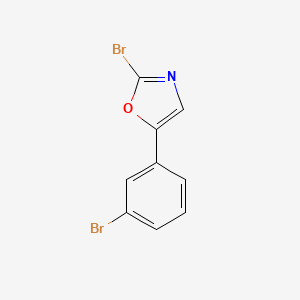
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
